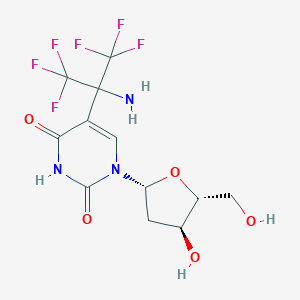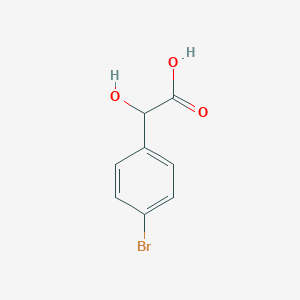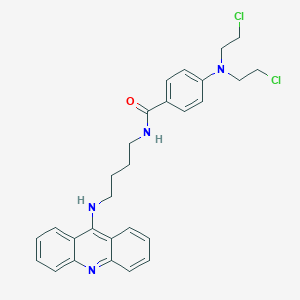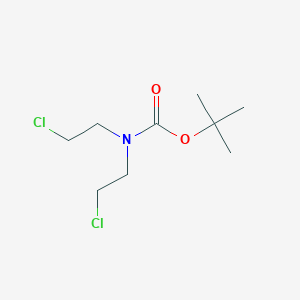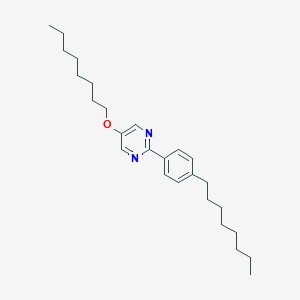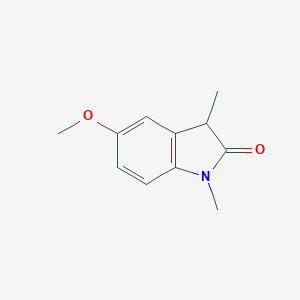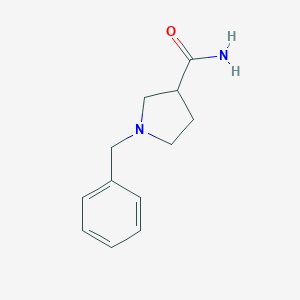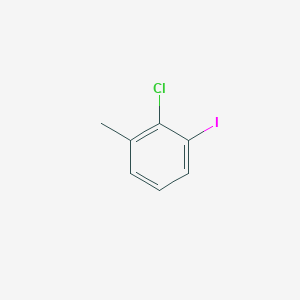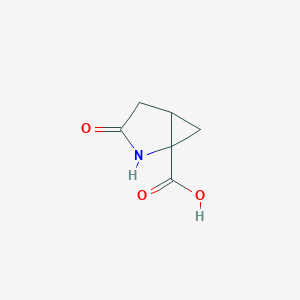
2,3-Methanopyroglutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Methanopyroglutamic acid (Mpg) is a cyclic amino acid that is found in a variety of organisms, including bacteria, fungi, and plants. Mpg is synthesized from glutamic acid through a cyclization reaction, which produces a five-membered ring structure. Mpg has been shown to have a variety of biochemical and physiological effects, making it an interesting target for scientific research.
作用机制
The mechanism of action of 2,3-Methanopyroglutamic acid is not fully understood, but it is believed to act as a proline analog. Proline is an important amino acid that plays a role in protein folding and stability. 2,3-Methanopyroglutamic acid has been shown to mimic the effects of proline, leading to improved protein stability and activity. Additionally, 2,3-Methanopyroglutamic acid has been shown to interact with a variety of enzymes and receptors, suggesting that it may have additional modes of action.
生化和生理效应
2,3-Methanopyroglutamic acid has been shown to have a variety of biochemical and physiological effects. In addition to its role in protein stability, 2,3-Methanopyroglutamic acid has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. 2,3-Methanopyroglutamic acid has also been shown to have neuroprotective effects, suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's.
实验室实验的优点和局限性
One advantage of using 2,3-Methanopyroglutamic acid in lab experiments is its ease of synthesis. 2,3-Methanopyroglutamic acid can be synthesized with high yields using a variety of methods, making it a readily available building block for peptide and protein synthesis. Additionally, 2,3-Methanopyroglutamic acid-containing peptides have been shown to have improved stability and bioactivity, making them useful tools for studying protein structure and function. One limitation of using 2,3-Methanopyroglutamic acid is that its mechanism of action is not fully understood, which may limit its potential applications.
未来方向
There are numerous future directions for research involving 2,3-Methanopyroglutamic acid. One area of interest is the development of 2,3-Methanopyroglutamic acid-containing peptides for use in drug discovery. 2,3-Methanopyroglutamic acid-containing peptides have been shown to have improved stability and bioactivity, making them promising candidates for the development of new therapeutics. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Methanopyroglutamic acid and its potential applications in a variety of fields.
合成方法
The synthesis of 2,3-Methanopyroglutamic acid can be achieved through a variety of methods. One common approach involves the cyclization of glutamic acid using a reagent such as triphosgene or phosgene. Other methods involve the use of enzymes or catalysts to facilitate the cyclization reaction. The synthesis of 2,3-Methanopyroglutamic acid is relatively straightforward and can be achieved with high yields.
科学研究应用
2,3-Methanopyroglutamic acid has been the subject of numerous scientific studies due to its potential applications in a variety of fields. One area of research involves the use of 2,3-Methanopyroglutamic acid as a building block for the synthesis of novel peptides and proteins. 2,3-Methanopyroglutamic acid-containing peptides have been shown to have improved stability and bioactivity compared to their non-2,3-Methanopyroglutamic acid-containing counterparts. Additionally, 2,3-Methanopyroglutamic acid has been used as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically pure compounds.
属性
CAS 编号 |
116447-40-6 |
|---|---|
产品名称 |
2,3-Methanopyroglutamic acid |
分子式 |
C6H7NO3 |
分子量 |
141.12 g/mol |
IUPAC 名称 |
3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c8-4-1-3-2-6(3,7-4)5(9)10/h3H,1-2H2,(H,7,8)(H,9,10) |
InChI 键 |
NVCNPLRRJWIKMS-UHFFFAOYSA-N |
SMILES |
C1C2CC2(NC1=O)C(=O)O |
规范 SMILES |
C1C2CC2(NC1=O)C(=O)O |
同义词 |
2,3-MeGlp 2,3-methanopyroglutamic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



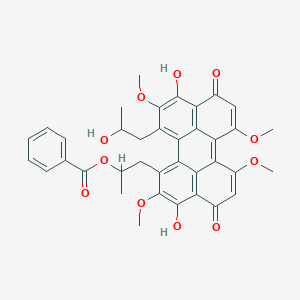

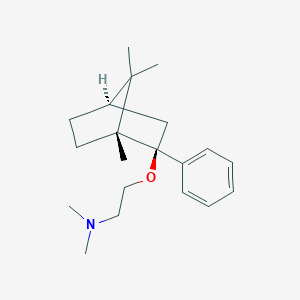

![N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B39780.png)
